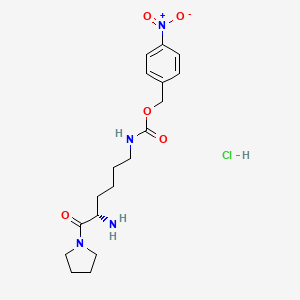
H-Lys{Z(4-NO2)}-pyrrolidide.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys{Z(4-NO2)}-pyrrolidide.HCl, also known as 4-nitrobenzyl (5S)-5-amino-6-oxo-6-(1-pyrrolidinyl)hexylcarbamate hydrochloride, is a synthetic compound with a molecular weight of 414.88 g/mol . This compound is characterized by its white to yellow solid form and is primarily used in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys{Z(4-NO2)}-pyrrolidide.HCl involves the protection of the lysine amino group with a 4-nitrobenzyl group. The reaction typically proceeds under mild conditions to avoid the decomposition of sensitive functional groups . The final product is obtained by the reaction of the protected lysine derivative with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys{Z(4-NO2)}-pyrrolidide.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
H-Lys{Z(4-NO2)}-pyrrolidide.HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
H-Lys{Z(4-NO2)}-pyrrolidide: The non-hydrochloride form of the compound.
DPP-IV-IN-2: Another inhibitor of dipeptidyl peptidase IV with a similar structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .
Propiedades
Fórmula molecular |
C18H27ClN4O5 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26;/h6-9,16H,1-5,10-13,19H2,(H,20,24);1H/t16-;/m0./s1 |
Clave InChI |
OWJFHHKBDXYKJW-NTISSMGPSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES canónico |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


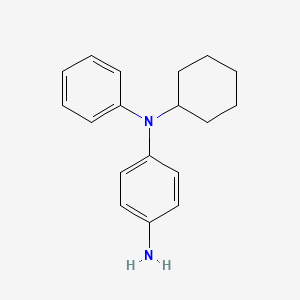
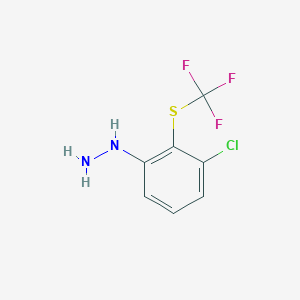
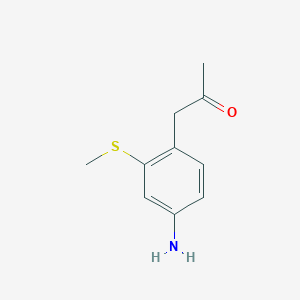
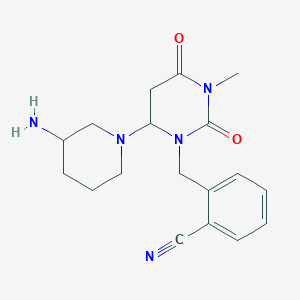


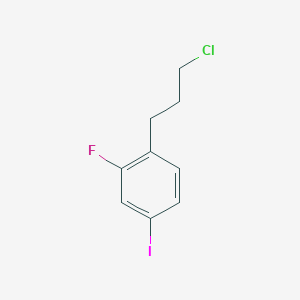
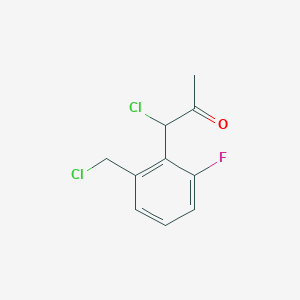
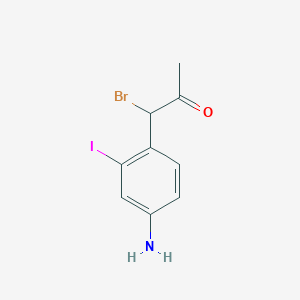
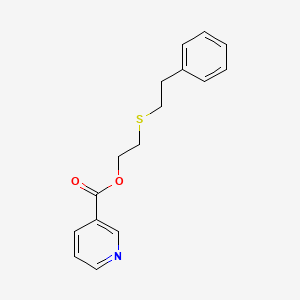
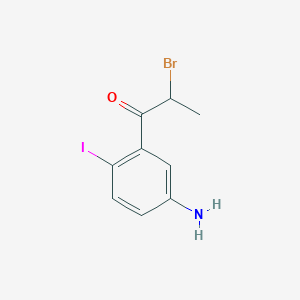

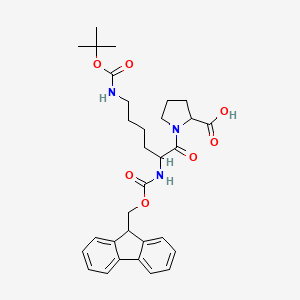
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
